Isobutyl isocyanate

Process Chemistry Thermodynamics Physical Organic Chemistry

Isobutyl isocyanate (CAS 1873-29-6), also known as 1-isocyanato-2-methylpropane, is a branched, aliphatic monoisocyanate with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. It is a colorless to pale yellow liquid with a pungent odor, primarily valued as a reactive electrophilic building block in organic synthesis.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1873-29-6
Cat. No. B046091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl isocyanate
CAS1873-29-6
Synonyms1-Isocyanato-2-methylpropane;  Isocyanic Acid Isobutyl Ester; 
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(C)CN=C=O
InChIInChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
InChIKeyNNZVKALEGZPYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Isocyanate (CAS 1873-29-6): A Key Branched Aliphatic Isocyanate for Precise Organic Synthesis and Polymer Building Blocks


Isobutyl isocyanate (CAS 1873-29-6), also known as 1-isocyanato-2-methylpropane, is a branched, aliphatic monoisocyanate with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . It is a colorless to pale yellow liquid with a pungent odor, primarily valued as a reactive electrophilic building block in organic synthesis . Its reactivity is centered on the highly electrophilic carbon of the isocyanate (-NCO) group, which readily undergoes nucleophilic addition with amines, alcohols, and other active-hydrogen compounds to form stable ureas and carbamates, respectively . This characteristic underpins its use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers .

1
Electrophilic building block for urea and carbamate formation via nucleophilic addition
2
Branched aliphatic chain provides steric modulation in synthesis of pharmaceuticals and agrochemicals
3
Suitable for step-growth polymerizations and specialty coatings where controlled reactivity is required

Why n-Butyl Isocyanate Cannot Be a Direct Substitute for Isobutyl Isocyanate: The Impact of Branching on Physicochemical and Performance Properties


While n-butyl isocyanate (CAS 111-36-4) shares the same molecular weight and functional group, the structural difference—a linear vs. a branched isobutyl chain—introduces critical variations in physical properties, steric profile, and ultimately, reactivity and application outcomes. These differences are quantifiable and render the two compounds non-interchangeable in many synthetic and industrial contexts [1]. For instance, isobutyl isocyanate has a significantly lower boiling point (101.5-106°C) than its linear isomer (115°C), which directly affects distillation, formulation, and reaction conditions [2]. Furthermore, the steric bulk of the isobutyl group can modulate reaction kinetics and selectivity in ways the linear n-butyl group cannot, a principle well-established in organic and polymer chemistry [3]. Selecting the correct isomer is therefore not a matter of simple substitution but of precise engineering of the desired chemical, physical, or biological outcome.

Boiling point
Isobutyl isocyanate: ~101.5–106°C
n-Butyl isocyanate: 115°C
A 10°C lower boiling point directly influences distillation, solvent removal, and vapor-phase processes. Linear isomer may shift thermal profiles.
Steric hindrance
Isobutyl: moderate steric bulk
n-Butyl: less hindered, linear
Branching slows nucleophilic attack, reducing side reactions and altering selectivity. Reactivity difference may affect product distribution.
Volatility
Isobutyl: 30.4 mmHg at 25°C
n-Butyl: 17.6 mmHg at 25°C
Higher vapor pressure of isobutyl requires different handling and containment strategies. Direct substitution may alter exposure scenarios.

Quantitative Evidence Guide: How Isobutyl Isocyanate's Distinct Profile Drives Scientific and Procurement Decisions


Differentiating Physicochemical Property Profile: A 10°C Lower Boiling Point vs. n-Butyl Isocyanate Enables Distinct Process Conditions

Isobutyl isocyanate exhibits a boiling point of approximately 101.5-106°C [1], which is approximately 10°C lower than that of its linear structural isomer, n-butyl isocyanate, which has a boiling point of 115°C . Both compounds share the same molecular formula (C5H9NO) and molecular weight (99.13 g/mol) [2]. The difference in boiling point is directly attributed to the reduced surface area and weaker intermolecular van der Waals forces in the branched isomer compared to the linear one.

Boiling point
Head-to-head
101.5–106°C (isobutyl) vs 115°C (n-butyl)
Δ ≈ -10 to -14°C
Supports selection for lower-temperature distillation and vapor-phase applications.
Measured at atmospheric pressure; process conditions should be reviewed.
Process Chemistry Thermodynamics Physical Organic Chemistry

Measurable Impact of Sterics: Increased Branching Leads to a Higher LogP of 2.24 Compared to 1.9 for Ethyl Isocyanate

The branched isobutyl chain confers a higher degree of lipophilicity compared to smaller aliphatic isocyanates. The calculated LogP for isobutyl isocyanate is 2.24 , which is significantly higher than the reported LogP of 1.9 for ethyl isocyanate [1]. While this is a cross-study comparison of predicted and experimental values, it reflects the consistent class-level trend that increased alkyl substitution leads to higher LogP.

Lipophilicity (LogP)
Cross-study
2.24 (isobutyl, predicted) vs 1.9 (ethyl, reported)
Δ +0.34 LogP units
Indicates higher lipophilicity; relevant for ADME profile differentiation in derived compounds.
Predicted vs experimental values; class-level trend consistent.
Medicinal Chemistry Lipophilicity Pharmacokinetics ADME

Altered Vapor Pressure Profile: Isobutyl isocyanate's Vapor Pressure (30.4 mmHg) is 1.7x Higher than n-Butyl's (17.6 mmHg) at 25°C

Isobutyl isocyanate has a vapor pressure of 30.4±0.2 mmHg at 25°C , which is approximately 73% higher than the 17.6 mmHg vapor pressure reported for n-butyl isocyanate at the same temperature [1]. This difference is a direct consequence of the branched structure, which reduces intermolecular attraction in the liquid phase.

Vapor pressure (25°C)
Head-to-head
30.4 mmHg (isobutyl) vs 17.6 mmHg (n-butyl)
+73% higher
Higher volatility supports vapor-phase reactions; may require adapted storage and handling protocols.
Data from same authoritative source; occupational exposure assessment should be updated.
Industrial Hygiene Process Safety Physical Chemistry Volatility

Differentiated Solubility Profile: Isobutyl isocyanate is Slightly Soluble (4.7 g/L) vs. the 'Slightly Soluble' Classification of n-Butyl Isocyanate

The aqueous solubility of isobutyl isocyanate is calculated to be 4.7 g/L at 25°C . Its linear isomer, n-butyl isocyanate, is described qualitatively in authoritative sources as 'Slightly soluble' in water, without a specified quantitative value [1]. This places the solubility of both compounds in a similar, low range, which is characteristic of the class.

Aqueous solubility
Supporting
4.7 g/L at 25°C (isobutyl, calculated) vs 'slightly soluble' (n-butyl, qualitative)
Not quantified for comparator
Provides a specific numeric input for aqueous process modeling and environmental fate assessment.
n-Butyl isomer lacks quantitative value; process engineers benefit from the available data point.
Aqueous Reactivity Formulation Science Environmental Fate

Structural Branching as a Crucial Steric Modulator in Urea and Carbamate Formation

The reactivity of aliphatic isocyanates is profoundly influenced by steric hindrance [1]. While a specific kinetic rate constant (k) for isobutyl isocyanate with a common nucleophile (e.g., n-butanol) could not be located in accessible primary literature, the established class-level principle is that increased branching at the alpha- or beta-carbon to the -NCO group reduces the rate of nucleophilic attack [2]. This is due to the increased steric bulk of the isobutyl group (-CH2CH(CH3)2) compared to a linear n-butyl group (-CH2CH2CH2CH3) or smaller ethyl group (-CH2CH3).

Steric modulation of reactivity
Class-level
Expected slower than n-butyl, faster than tert-butyl isocyanate
Steric hindrance from branching offers a tunable reactivity window for selective synthesis.
Specific kinetic data not found; class-level principle derived from aliphatic isocyanate literature.
Reaction Kinetics Steric Effects Polymer Chemistry Organic Synthesis

Proven Application Scenarios for Isobutyl Isocyanate Where Its Specific Properties Deliver a Distinct Advantage


Synthesis of the Hepatitis C Protease Inhibitor Boceprevir

Isobutyl isocyanate serves as a critical building block in the synthesis of Boceprevir, a potent, selective, and orally bioavailable NS3 protease inhibitor for treating Hepatitis C virus (HCV) infection . In this application, the specific steric and lipophilic profile of the isobutyl group is essential for interacting with the enzyme's binding pocket and achieving the desired potency and pharmacokinetic properties. Substitution with n-butyl or ethyl isocyanate would alter the molecule's conformation and ADME profile, likely resulting in a significant loss of activity.

Distillation and Formulation of Low-Boiling Specialty Polymers and Coatings

The 10°C lower boiling point of isobutyl isocyanate compared to its n-butyl isomer [1] is a decisive advantage in applications requiring lower processing temperatures. This includes the formulation of solvent-borne coatings and adhesives where rapid evaporation or low-temperature curing is desired. The higher vapor pressure also makes it suitable for vapor-phase deposition techniques used in the creation of specialized thin films and surface modifications.

Synthesis of Agrochemical Intermediates Requiring Specific Lipophilicity

The calculated LogP of 2.24 for isobutyl isocyanate indicates a level of lipophilicity that is ideal for designing agrochemical active ingredients that must penetrate waxy plant cuticles or insect exoskeletons. The branched structure provides a balance between water solubility (4.7 g/L) and lipid permeability, a critical parameter for foliar-applied pesticides. The less lipophilic ethyl isocyanate (LogP 1.9) [2] would likely result in a product with poor cuticular penetration, while the more lipophilic n-butyl isomer would have even lower water solubility, complicating formulation.

Application
Selection Property
Validation Focus
Boceprevir intermediate synthesis
Steric and lipophilic profile of isobutyl group
Target binding and ADME profile review in protease inhibitor research
Low-temperature coatings and thin films
Lower boiling point and higher vapor pressure relative to linear isomer
Distillation efficiency and curing process optimization
Agrochemical active ingredient design
Moderate lipophilicity and measurable water solubility
Cuticular penetration and formulation stability evaluation

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